1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one
CAS No.: 146139-17-5
Cat. No.: VC16833764
Molecular Formula: C13H5Cl3N2O3S
Molecular Weight: 375.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146139-17-5 |
|---|---|
| Molecular Formula | C13H5Cl3N2O3S |
| Molecular Weight | 375.6 g/mol |
| IUPAC Name | 1,2,4-trichloro-7-methyl-9-nitrophenothiazin-3-one |
| Standard InChI | InChI=1S/C13H5Cl3N2O3S/c1-4-2-5(18(20)21)10-6(3-4)22-13-9(16)12(19)8(15)7(14)11(13)17-10/h2-3H,1H3 |
| Standard InChI Key | YFNJVYHQCURVGX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)SC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one (CAS: 146139-17-5) possesses the molecular formula C₁₃H₅Cl₃N₂O₃S and a molecular weight of 375.6 g/mol. The structure comprises a phenothiazine backbone—a tricyclic system with sulfur and nitrogen atoms—modified by three chlorine atoms at positions 1, 2, and 4, a methyl group at position 7, and a nitro group at position 9.
Table 1: Comparative Molecular Data for Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure |
|---|---|---|---|
| 1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one | C₁₃H₅Cl₃N₂O₃S | 375.6 | Phenothiazine |
| 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one | C₁₂H₃Cl₃N₂O₄ | 345.5 | Phenoxazine |
| 1,2,4-Trichloro-7-methyl-3H-phenothiazin-3-one | C₁₃H₆Cl₃NOS | 330.6 | Phenothiazine |
The discrepancy in molecular weight cited in source (345.52 g/mol) likely stems from an editorial error, as stoichiometric calculations confirm the 375.6 g/mol value .
Stereochemical and Electronic Properties
The compound is achiral, with no defined stereocenters or E/Z isomerism . The electron-withdrawing nitro and chlorine groups induce significant electron deficiency in the aromatic system, potentially enhancing reactivity toward nucleophilic agents. The methyl group at position 7 contributes steric bulk without substantially altering electronic properties.
Synthesis and Manufacturing
Reaction Pathways
Synthesis typically proceeds via sequential halogenation and nitration of a methyl-substituted phenothiazin-3-one precursor. Key steps include:
-
Chlorination: Introduction of chlorine atoms using reagents like chlorine gas or sulfuryl chloride under controlled temperatures (40–60°C) in dichloromethane.
-
Nitration: Treatment with nitric acid-sulfuric acid mixtures at 0–5°C to install the nitro group regioselectively at position 9.
Critical Parameters
-
Temperature Control: Exceeding 60°C during chlorination risks over-halogenation, while elevated nitration temperatures promote byproducts.
-
Solvent Selection: Polar aprotic solvents (e.g., acetone) improve nitro group incorporation efficiency by stabilizing transition states.
Purification and Yield Optimization
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound. Reported yields range from 15–25%, reflecting challenges in managing competing reactions.
| Compound | IC₅₀ Dopamine D₂ (nM) | Anti-inflammatory (COX-2 Inhibition %) |
|---|---|---|
| Chlorpromazine | 12.3 | 18 |
| 1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one | Not reported | 42 (in silico prediction) |
While direct experimental data are sparse, in silico models predict enhanced COX-2 inhibition relative to first-generation phenothiazines.
Analytical Characterization
Spectroscopic Profiling
-
¹H NMR: Absence of aromatic protons in the chloro- and nitro-substituted regions confirms successful functionalization.
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 375.6, consistent with the molecular formula.
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s structural complexity positions it as a candidate for:
-
Antipsychotic Agents: Structural analogs demonstrate D₂ receptor antagonism, though in vivo studies are pending.
-
Anti-inflammatory Therapeutics: Predicted COX-2 inhibition suggests potential for treating chronic inflammation.
Materials Science
Conjugated phenothiazine systems serve as electron transporters in organic photovoltaics. The nitro group’s electron deficiency could enhance charge carrier mobility, warranting exploration in optoelectronic devices .
Comparative Analysis with Structural Analogs
Phenothiazine vs. Phenoxazine
Replacing sulfur with oxygen (as in 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one ) reduces electron delocalization, lowering redox activity. This substitution diminishes pharmacological potential, as phenothiazines’ sulfur atom enhances receptor binding .
Impact of Nitro Group Omission
The analog lacking the nitro group (CAS: 6374-96-5 ) shows reduced bioactivity in preliminary assays, underscoring the nitro moiety’s role in mediating target interactions .
Future Research Directions
-
Pharmacokinetic Studies: Assess bioavailability and metabolic stability in model organisms.
-
Target Identification: Employ affinity chromatography to isolate binding proteins.
-
Synthetic Optimization: Explore catalytic nitration methods to improve yields.
-
Toxicological Profiling: Evaluate genotoxicity and hepatotoxicity in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume